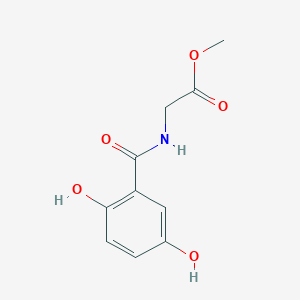
Methyl (2,5-dihydroxybenzoyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2,5-dihydroxybenzoyl)glycinate is an organic compound that belongs to the class of glycinates It is characterized by the presence of a benzoyl group substituted with two hydroxyl groups at the 2 and 5 positions, and a glycine moiety esterified with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,5-dihydroxybenzoyl)glycinate typically involves the esterification of glycine with methyl alcohol in the presence of an acid catalyst, followed by the acylation of the resulting methyl glycinate with 2,5-dihydroxybenzoic acid. The reaction conditions often include:
Esterification: Glycine is reacted with methyl alcohol in the presence of sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Acylation: The methyl glycinate is then reacted with 2,5-dihydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Methyl (2,5-dihydroxybenzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (2,5-dihydroxybenzoyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the formulation of various cosmetic and pharmaceutical products due to its potential skin-beneficial properties.
作用机制
The mechanism by which Methyl (2,5-dihydroxybenzoyl)glycinate exerts its effects is primarily through its antioxidant activity. The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress. The compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, modulating their activity and providing protective effects.
相似化合物的比较
Similar Compounds
Methyl N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycinate: Similar structure but with additional methyl groups, which may alter its reactivity and applications.
Menthol glycinates: These compounds are used as cooling agents and have different functional properties compared to Methyl (2,5-dihydroxybenzoyl)glycinate.
Uniqueness
This compound is unique due to the specific positioning of the hydroxyl groups on the benzoyl ring, which imparts distinct chemical and biological properties. Its potential antioxidant activity and applications in various fields make it a compound of significant interest.
属性
分子式 |
C10H11NO5 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC 名称 |
methyl 2-[(2,5-dihydroxybenzoyl)amino]acetate |
InChI |
InChI=1S/C10H11NO5/c1-16-9(14)5-11-10(15)7-4-6(12)2-3-8(7)13/h2-4,12-13H,5H2,1H3,(H,11,15) |
InChI 键 |
CRVUUQQLJVWHNJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC(=O)C1=C(C=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




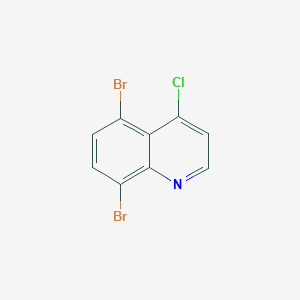
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)

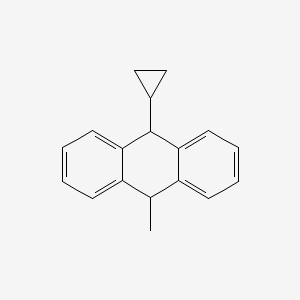

![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
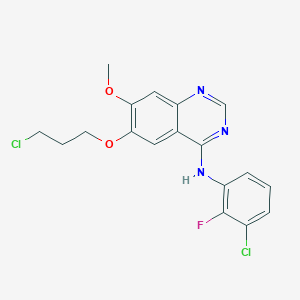
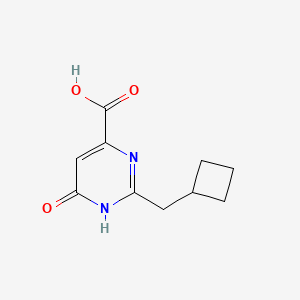
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)


![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
